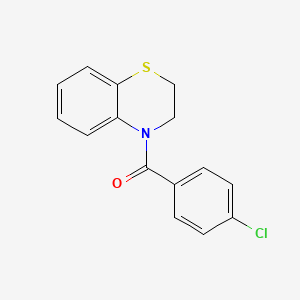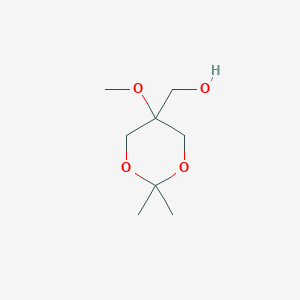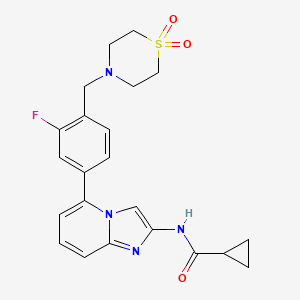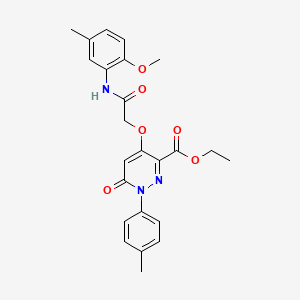![molecular formula C24H22N4O3 B2731224 2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304646-20-6](/img/structure/B2731224.png)
2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-nicotinoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have been recognized for their substantial biological and pharmacological potentials across a wide spectrum of therapeutic areas. These compounds, characterized by their heterocyclic aromatic structure, demonstrate a broad range of biological activities that are pivotal in the development of pharmacotherapeutic applications. The comprehensive review by Danao et al. (2021) emphasizes the diverse biological activities of isoquinoline derivatives, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This knowledge significantly contributes to the global research community, providing a solid foundation for medicinal chemists and investigators to develop novel low-molecular-weight inhibitors for diverse pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Therapeutic Applications in CNS Disorders
The therapeutic promise of isoquinoline derivatives extends to central nervous system (CNS) disorders, with specific compounds acting as glycine site antagonists of the NMDA receptor, showing potential for treating cerebral ischemia, epilepsy, head injury, and schizophrenia. Kulagowski and Leeson (1995) reviewed the patent literature, highlighting the improved therapeutic index of glycine site antagonists compared to other classes of NMDA antagonists. Despite challenges in achieving suitable in vivo activity due to blood-brain barrier permeability issues, these compounds exhibit considerable therapeutic promise, underlining the need for continued research and development in this domain (Kulagowski & Leeson, 1995).
Antioxidant Capacity and Enzymatic Remediation
Isoquinoline derivatives also play a role in antioxidant capacity and enzymatic remediation of pollutants. The ABTS/PP decolorization assay, as discussed by Ilyasov et al. (2020), elucidates the reaction pathways underlying the antioxidant capacity of various compounds, including isoquinoline derivatives. This insight is critical for understanding the specific reactions and their contribution to total antioxidant capacity, offering a perspective on the application of these assays in tracking changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Propriétés
IUPAC Name |
2-[2-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-22(18-6-3-9-25-16-18)27-13-10-26(11-14-27)12-15-28-23(30)19-7-1-4-17-5-2-8-20(21(17)19)24(28)31/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFBFOAXRNABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2731145.png)



![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2731151.png)
![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)
![(E)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2731153.png)
![4-Butylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2731154.png)
![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/no-structure.png)



